2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUCUKWZGAJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Methoxypyridin-2-yl Intermediate
- Starting from a suitably substituted pyridine derivative, such as 3-methoxypyridine or its halogenated precursor, the methoxy group is introduced or preserved on the pyridine ring.
- Halogen-metal exchange reactions are often employed, for example, using organolithium or Grignard reagents to functionalize the 2-position of the pyridine ring.
Conversion to Hydrochloride Salt
- The free acid obtained after the above steps is treated with hydrochloric acid to form the hydrochloride salt.
- This step improves the compound’s crystallinity, stability, and handling properties.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-Methoxypyridine or 3-methoxypyridin-2-yl halide, organolithium reagent (e.g., n-BuLi), low temperature (-78°C) | Halogen-metal exchange to activate the 2-position of the pyridine ring |
| 2 | Reaction with ethyl bromoacetate or haloacetic acid derivative, K2CO3, DMF, room temperature to 60°C | Alkylation to introduce the acetic acid ester or acid moiety |
| 3 | Hydrolysis of ester (if ester used) with aqueous acid or base | Conversion to free acetic acid |
| 4 | Treatment with HCl in an organic solvent or aqueous medium | Formation of hydrochloride salt of 2-(3-Methoxypyridin-2-yl)acetic acid |
This sequence yields the target compound with high purity and good yields.
Industrial Production Methods
- Industrial synthesis adapts the laboratory methods to larger scale with emphasis on process optimization.
- Continuous flow reactors are employed to control reaction parameters precisely, enhance safety, and improve reproducibility.
- Advanced purification techniques such as crystallization and chromatography are integrated to maximize yield and purity.
- Automation and in-line monitoring allow for real-time quality control and process adjustments.
Alternative Synthetic Approaches and Research Findings
- While no direct patent or literature specifically details an exclusive method for this compound, related pyridine acetic acid derivatives (e.g., 3-pyridylacetic acid hydrochloride) have been synthesized via thioacetyl morpholine intermediates using 3-vinylpyridine as raw material.
- This method involves:
- Reaction of 3-vinylpyridine with morpholine and sulfur to form a thioacetyl morpholine intermediate.
- Hydrolysis with hydrochloric acid followed by purification steps to yield the hydrochloride salt.
- This approach is notable for its simplicity, high yield (~86%), and improved product quality, suggesting potential applicability to methoxypyridine analogs with appropriate modifications.
Reaction Mechanism Insights
- The methoxy substituent on the pyridine ring enhances electron density, potentially influencing the reactivity during alkylation/acylation steps.
- The acetic acid moiety is introduced via nucleophilic substitution or acylation, where the pyridine nitrogen may coordinate with metal catalysts or bases, affecting reaction kinetics.
- Formation of the hydrochloride salt involves protonation of the pyridine nitrogen, stabilizing the compound in crystalline form.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Halogen-metal exchange + alkylation + acidification | Organolithium-mediated halogen-metal exchange; alkylation with haloacetic acid; HCl salt formation | n-BuLi, haloacetic acid derivatives, K2CO3, HCl | High selectivity, good yields, scalable | Requires low temperature, moisture-sensitive reagents |
| Thioacetyl morpholine intermediate route (analogous method) | Reaction of vinylpyridine with morpholine and sulfur; hydrolysis; crystallization | 3-Vinylpyridine, morpholine, sulfur, HCl | Simple steps, high yield, good purity | Requires adaptation for methoxy-substituted pyridines |
| Industrial continuous flow synthesis | Adaptation of above methods in continuous flow reactors | Automated systems, optimized reagents | Enhanced control, scalability, reproducibility | Requires specialized equipment |
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, showing characteristic proton signals for methoxy, pyridine ring, and acetic acid protons.
- Purity is assessed by chromatographic techniques (HPLC, GC).
- Melting point and crystallinity are evaluated post hydrochloride salt formation to ensure batch consistency.
Scientific Research Applications
Chemistry
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the development of more complex molecules. It can undergo:
- Oxidation: Converting the methoxy group to a hydroxyl group.
- Reduction: Transforming the carboxylic acid group into an alcohol.
- Substitution Reactions: Introducing different functional groups via nucleophilic substitution.
Biological Applications
The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways involving pyridine derivatives. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research, particularly in drug discovery and development.
Potential Mechanism of Action:
The interaction of 2-(3-Methoxypyridin-2-yl)acetic acid with specific molecular targets, such as enzymes or receptors, is facilitated by its methoxy and acetic acid groups, influencing their biological activity.
Industrial Applications
In industry, this compound is explored for its potential use in agrochemicals and specialty chemicals. Its reactivity and ability to form derivatives make it suitable for applications in developing new pesticides or herbicides.
Case Studies and Research Findings
-
Enzyme Interaction Studies:
- A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development.
-
Synthesis of Complex Molecules:
- Researchers have utilized this compound as a precursor to synthesize novel pyridine-based drugs, showcasing its importance in medicinal chemistry.
-
Agrochemical Development:
- Investigations into its efficacy as an agrochemical have shown promising results, indicating potential applications in pest control formulations.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methoxy and acetic acid groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-methoxy group in the target compound distinguishes it from positional isomers (e.g., 5-methoxy in ). Such differences influence electronic effects and steric interactions, impacting reactivity and binding affinity .
- Functional Groups : Ethoxy () and chloro () substituents alter hydrophobicity (LogP) and electronic properties compared to methoxy.
Physicochemical Properties
Critical parameters include hydrogen bonding capacity, solubility, and lipophilicity (LogP):
| Compound | H-Bond Donors | H-Bond Acceptors | LogP | Solubility |
|---|---|---|---|---|
| 2-(Pyridin-3-yl)acetic acid hydrochloride | 2 | 3 | 0.44 | High (hydrochloride salt) |
| 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride | 2 | 4 | ~1.2* | Moderate |
| 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride | 2 | 4 | ~0.8* | High |
*Estimated based on substituent contributions.
Biological Activity
2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H10ClN1O3
- Molecular Weight : 195.62 g/mol
- CAS Number : 1803570-22-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has demonstrated the ability to inhibit certain enzyme activities, which may contribute to its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 45 µg/mL |
| K. pneumoniae | 55 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting a promising avenue for further research in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Roxana et al. demonstrated that this compound showed a comparable inhibition zone diameter against resistant strains of bacteria when compared to ceftriaxone, highlighting its potential as an alternative treatment option . -
Cytotoxicity Assessment :
In a recent investigation, the compound was tested against multiple cancer cell lines, revealing a dose-dependent decrease in cell viability and significant apoptosis markers, reinforcing its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride, and how can reaction intermediates be optimized?
- Methodology :
- Step 1 : Start with pyridine derivatives (e.g., 3-methoxypyridine) as precursors. Use nucleophilic substitution or Friedel-Crafts alkylation to introduce the acetic acid moiety.
- Step 2 : Employ HCl gas or concentrated hydrochloric acid for hydrochlorination in anhydrous conditions to form the hydrochloride salt.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., AlCl₃ for alkylation) to minimize side products .
- Validation : Confirm intermediate purity using HPLC (>95% purity threshold) and NMR for structural verification .
Q. How should researchers characterize the crystalline structure of this compound, and which software tools are essential for refinement?
- Methodology :
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
- Data Collection : Perform X-ray diffraction (XRD) with a resolution ≤1.0 Å.
- Refinement : Apply SHELXL for structure refinement, leveraging its robust handling of high-resolution data and twinning corrections. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inhalation by using NIOSH-approved respirators .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., anomalous thermal parameters) be resolved during refinement?
- Troubleshooting :
- Step 1 : Check for twinning using SHELXD’s HKLF5 format. Apply twin law matrices (e.g., two-fold rotation) to model overlapping reflections.
- Step 2 : Refine hydrogen atom positions with SHELXL’s HFIX command. Use restraints for disordered methoxy groups.
- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What strategies address contradictions in NMR and mass spectrometry data during structural elucidation?
- Analytical Reconciliation :
- Scenario : If NMR shows a singlet for the methoxy group but MS indicates a chlorine isotope pattern:
- Action 1 : Verify sample purity via HPLC-MS to rule out HCl adducts or residual solvents.
- Action 2 : Perform high-resolution ESI-MS to distinguish between [M+H]⁺ and [M+Na]⁺ peaks, ensuring accurate molecular weight assignment .
Q. How can reaction yields be improved for large-scale synthesis while minimizing byproducts?
- Process Optimization :
- Parameter Screening : Use Design of Experiments (DoE) to test variables: temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual water during hydrochlorination.
- Scale-Up : Transition from batch to flow chemistry for consistent mixing and heat dissipation .
Q. What role does the methoxy-pyridine moiety play in modulating the compound’s bioactivity in targeted protein degradation?
- Mechanistic Insights :
- PROTAC Design : The methoxy group enhances solubility and binding affinity to E3 ligases (e.g., VHL or CRBN). The pyridine ring facilitates π-π stacking with protein pockets.
- Validation : Conduct SPR assays to measure binding kinetics (KD) and cellular assays (e.g., Western blot) to assess degradation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
